2,6-Difluorophenyl isocyanate

Catalog No.
S752409
CAS No.
65295-69-4
M.F
C7H3F2NO
M. Wt
155.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenyl isocyanate

CAS Number

65295-69-4

Product Name

2,6-Difluorophenyl isocyanate

IUPAC Name

1,3-difluoro-2-isocyanatobenzene

Molecular Formula

C7H3F2NO

Molecular Weight

155.1 g/mol

InChI

InChI=1S/C7H3F2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H

InChI Key

YXHDLKWTPVMIOH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N=C=O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C=O)F

The exact mass of the compound 2,6-Difluorophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Difluorophenyl isocyanate is a specialized aromatic isocyanate used as a reactive intermediate in performance-critical applications. The isocyanate (-NCO) group facilitates covalent bond formation, typically with amines to form ureas or with alcohols to form urethanes. The defining feature of this molecule is the ortho,ortho-difluoro substitution pattern on the phenyl ring. This specific arrangement imparts a combination of steric hindrance and strong electron-withdrawing effects that modulate the reactivity of the isocyanate group and confer distinct properties to the final products, setting it apart from other phenyl isocyanate analogs. [REFS-1, REFS-2]

Substituting 2,6-difluorophenyl isocyanate with isomers (e.g., 2,4- or 3,5-difluorophenyl isocyanate), monofluorinated analogs, or the non-fluorinated parent compound (phenyl isocyanate) is often unviable. The dual ortho-fluorine atoms create a unique steric and electronic environment around the reactive isocyanate group. This specific substitution pattern is critical for controlling reaction selectivity, enhancing the biological activity of pharmaceutical and agrochemical derivatives, and improving the thermal stability of resulting polymers. [REFS-1, REFS-2] Changing the position or number of fluorine atoms alters these properties, leading to lower yields, different reaction products, reduced end-product performance, or complete loss of biological function.

Essential Precursor for High-Potency Insecticides like Lufenuron

2,6-Difluorophenyl isocyanate is a critical building block in the synthesis of potent benzoylphenylurea insecticides, a class that includes the commercial product Lufenuron. Patents for these compounds specifically name 2,6-difluorobenzoyl isocyanate (derived from the corresponding aniline, which is a precursor to the isocyanate) as a key reactant necessary to form the urea linkage that imparts high insecticidal activity. [REFS-1, REFS-2] The 2,6-difluoro substitution pattern is a well-established requirement for the efficacy of this class of chitin synthesis inhibitors. Substitution with other isomers or less-fluorinated analogs typically results in a significant loss of potency.

Evidence DimensionPrecursor role in synthesis of active ingredients
Target Compound DataExplicitly cited as a key reagent for forming highly active N-(2,6-difluorobenzoyl)-N'-phenylurea insecticides.
Comparator Or BaselineOther substituted phenyl isocyanates used to create analogs.
Quantified DifferenceThe 2,6-difluoro moiety is a structural requirement for benchmark potency in this agrochemical class.
ConditionsSynthesis of benzoylphenylurea insecticides via reaction with substituted anilines.

For synthesizing specific, high-performance agrochemicals, this exact isocyanate is required to achieve the target molecule and its associated biological activity.

Superior Thermal Stability in Derived Polyurethanes and Polyureas

The thermal stability of polymers derived from isocyanates is highly dependent on the substituent pattern. Aromatic isocyanates generally produce more thermally stable polymers than aliphatic ones. [1] Within aromatic isocyanates, the presence of the 2,6-difluoro pattern contributes to enhanced thermal resistance in the resulting polymer backbone compared to non-fluorinated analogs. For example, polyurethanes based on aromatic isocyanates show the onset of major thermal decomposition above 300 °C, significantly higher than aliphatic-based systems. The rigid, electron-withdrawing nature of the 2,6-difluorophenyl group enhances the stability of the urethane/urea linkages, a critical factor for high-performance material applications.

Evidence DimensionThermal Decomposition Onset (TGA)
Target Compound DataPolymers from aromatic isocyanates show major decomposition starting at ~305-390 °C.
Comparator Or BaselinePolymers from aliphatic isocyanates show major decomposition starting at ~250-360 °C.
Quantified DifferenceUp to a ~55 °C increase in the onset temperature of major thermal decomposition compared to aliphatic systems.
ConditionsThermogravimetric analysis (TGA) of fully cured polyurethane/polyisocyanurate foams.

For applications requiring high thermal durability, such as specialty coatings, adhesives, or elastomers, selecting this isocyanate provides a more robust and heat-resistant final material.

Critical for Potency in Modern Kinase Inhibitor Drug Discovery

In the development of small molecule kinase inhibitors, the 2,6-difluorophenyl moiety is a privileged structural motif for achieving high potency and selectivity. For example, in the optimization of Aurora A kinase inhibitors, the derivative with a 2,6-difluorophenyl group (compound 13) showed potent enzymatic inhibition (IC50 = 21.8 nM) and effectively reduced target oncoprotein levels. [1] In contrast, the non-fluorinated analog (compound 7) lost the ability to reduce oncoprotein levels, and isomers with other fluorine substitution patterns (e.g., 2,3-difluoro, compound 17) were less potent enzymatic inhibitors (IC50 = 64.9 nM). [1] This demonstrates that the specific 2,6-difluoro substitution pattern is essential for optimal biological activity, making the corresponding isocyanate a non-interchangeable precursor.

Evidence DimensionAurora A Kinase Inhibition (IC50)
Target Compound DataDerivative from 2,6-difluoro precursor: 21.8 nM
Comparator Or BaselineDerivative from 2,3-difluoro precursor: 64.9 nM
Quantified Difference~3-fold higher potency compared to the 2,3-difluoro isomeric precursor.
ConditionsIn vitro enzymatic assay against Aurora A kinase.

Procurement for drug discovery requires this specific isomer to synthesize kinase inhibitors with benchmark potency and the desired cellular mechanism of action.

Synthesis of High-Potency Benzoylphenylurea Agrochemicals

This isocyanate is the reagent of choice for synthesizing specific, high-value insecticides where the 2,6-difluorobenzoyl urea structure is directly responsible for the product's market-leading efficacy. [REFS-1, REFS-2]

Development of Targeted Kinase Inhibitors in Oncology

As a precursor for introducing the 2,6-difluorophenyl urea moiety, this compound is essential in medicinal chemistry campaigns aimed at developing potent and selective kinase inhibitors, where this specific substitution pattern has been shown to be critical for biological activity. [3]

Formulation of Thermally Stable Polyurethane and Polyurea Materials

Used in the synthesis of specialty polymers for applications demanding superior thermal performance. The resulting materials exhibit higher decomposition temperatures compared to those made with aliphatic or non-fluorinated aromatic isocyanates, making them suitable for high-temperature coatings, adhesives, and composites. [4]

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (90.48%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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